molecular formula C20H17F2N5O3S B2638739 N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide CAS No. 888423-58-3

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Cat. No. B2638739
CAS RN: 888423-58-3
M. Wt: 445.44
InChI Key: JBZTWDUZCDQVGV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds. It includes an amino group, a thioether group, a pyrimidine ring, and a benzamide moiety . These groups are often found in drugs and could potentially interact with biological targets in specific ways.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple functional groups and a heterocyclic ring suggests that it could have interesting chemical properties and potentially exhibit stereoisomerism .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its size, shape, charge distribution, and the polarity of its functional groups .

Scientific Research Applications

Discovery and Clinical Development

One notable example is the discovery of AZD4877, a compound with a similar chemical backbone, identified for its potent inhibition of kinesin spindle protein (KSP). The compound exhibited significant biochemical potency, pharmaceutical properties suitable for clinical development, and demonstrated in vivo efficacy, supporting its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Antitumor Agents

Another research direction involves the design and synthesis of compounds targeting dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA synthesis in cells. Compounds with modifications on the pyrimidine ring, similar to the one , have shown dual inhibitory activity against DHFR and TS, indicating potential as antitumor agents (Gangjee et al., 2005).

Broad Spectrum Protein Kinase Inhibitors

Research into broad-spectrum protein kinase inhibitors led to the synthesis of compounds that leverage the pyrimidine backbone for therapeutic purposes. These compounds were designed using hybrid flow and microwave approaches to enhance yields and reduce synthesis steps, highlighting the adaptability of pyrimidine derivatives in drug development (Russell et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by interacting with proteins in the body, such as enzymes or receptors, and influencing their activity .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology .

properties

IUPAC Name

N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N5O3S/c1-10-2-4-11(5-3-10)18(29)25-16-17(23)26-20(27-19(16)30)31-9-15(28)24-14-7-6-12(21)8-13(14)22/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZTWDUZCDQVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

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